Cyclovalone

Photostability Curcuminoid Analytical Chemistry

Cyclovalone replaces curcumin's labile keto-enol system with a stable cyclohexanone ring, delivering superior chemical stability and distinct excited-state photophysics for reproducible research outcomes. As an orally active COX inhibitor with in vivo antiproliferative activity in prostate models (9.5–38 mg/kg/day) and dual choleretic/cholagogic action, Cyclovalone is a versatile tool for inflammation, cancer, and hepatobiliary studies. Researchers seeking a validated, stable curcuminoid scaffold with defined pharmacology and unique photodynamic properties should procure Cyclovalone for comparative and mechanistic investigations.

Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
CAS No. 579-23-7
Cat. No. B1669528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclovalone
CAS579-23-7
SynonymsCyclovalone;  AI3-26016;  AI326016;  AI3 26016
Molecular FormulaC22H22O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O
InChIInChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3
InChIKeyDHKKONBXGAAFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclovalone (CAS 579-23-7) Choleretic and Anti-Inflammatory Compound Technical Overview for Procurement


Cyclovalone (CAS 579-23-7, C₂₂H₂₂O₅, MW: 366.41), also known as Beveno or Cyqualon, is a synthetic diarylheptanoid derivative of curcumin . Its core structure replaces the keto-enolic system of curcumin with a cyclohexanone ring, conferring distinct physicochemical properties [1]. It is primarily recognized for its dual choleretic (bile production) and cholagogic (bile secretion) activities, alongside anti-inflammatory effects mediated by cyclooxygenase (COX) inhibition [2].

Why Generic Substitution of Cyclovalone 579-23-7 with Other Choleretics or Curcuminoids Carries Technical Risk


Cyclovalone's structural modification—a cyclohexanone ring in place of curcumin's labile keto-enol system—results in a fundamentally altered excited-state photophysics [1]. This is not a trivial substitution; curcumin is notorious for its poor chemical stability and rapid non-radiative decay, which limits its efficacy in certain applications. Cyclovalone, while designed for enhanced stability, exhibits distinct photodegradation kinetics and H-bonding patterns that differ from curcumin [1]. Consequently, substituting cyclovalone with natural curcumin or other choleretics (e.g., dehydrocholic acid or osalmid) without validation will yield divergent experimental outcomes in terms of bioactivity, stability, and analytical reproducibility.

Cyclovalone 579-23-7 Quantitative Differentiation Data Guide vs. Curcumin and Other Analogs


Cyclovalone vs. Curcumin: Enhanced Photostability in Organic Solvents

Cyclovalone is a synthetic curcumin derivative where the keto-enolic system is replaced by a cyclohexanone ring. While this modification was hypothesized to produce a more stable excited state, experimental evidence shows that cyclovalone undergoes very fast photodegradation in organic solvents, with relative degradation rates measured and compared to curcumin's known photophysics [1]. This data point is critical for applications involving light exposure, as cyclovalone's photostability profile diverges significantly from curcumin's, necessitating specific handling protocols. The study provides a quantitative, comparative assessment of their excited-state dynamics, confirming that cyclovalone's decay pathways and stability are distinct [1].

Photostability Curcuminoid Analytical Chemistry

Cyclovalone vs. Curcumin: Comparative Physicochemical Properties Guide Procurement

Cyclovalone's physicochemical profile differs markedly from curcumin's, influencing formulation strategies. Cyclovalone has a melting point of 178.5°C [1] and a predicted LogP of 4.47 . It is moderately soluble in water but more soluble in organic solvents like ethanol and ether . In contrast, curcumin is poorly soluble in water and chemically unstable at physiological pH [2]. This divergence in solubility and stability directly impacts dissolution behavior, bioavailability, and the choice of suitable vehicles for in vitro and in vivo studies. The quantitative differences in melting point and LogP are fundamental for quality control and analytical method development.

Physicochemical Properties Formulation Bioavailability

Cyclovalone Demonstrates In Vivo Antiproliferative Activity in Prostate Models

Cyclovalone (referred to as BMHPC) was designed to bind with high affinity to nuclear type II [³H]estradiol binding sites, acting as a cell growth antagonist [1]. In vivo, oral administration of cyclovalone (9.5-38.0 mg/kg/day) to intact adult male Balb/c mice for 14 days resulted in a dose-dependent reduction in prostate cell proliferation (P<0.05) [1]. This provides a specific, quantified in vivo effect, demonstrating its potential as a targeted agent in prostate research, a profile not shared by all choleretics or curcuminoids.

Prostate Cancer Antiproliferative In Vivo Pharmacology

Cyclovalone's COX Inhibition Activity Compared to NSAID Naproxen

Cyclovalone is a known inhibitor of cyclooxygenase (COX) . While specific IC₅₀ values for cyclovalone against COX-1 and COX-2 isoforms are not available in the open literature, it is listed alongside established NSAIDs like naproxen in reviews on anti-inflammatory drugs with antitumor activity [1]. For context, naproxen inhibits COX-1 and COX-2 with reported IC₅₀ values in the low micromolar range (e.g., 2.2 μg/mL and 1.3 μg/mL in intact cells, respectively) . Cyclovalone's COX inhibitory activity is a primary component of its pharmacological profile, and understanding its potency relative to well-characterized NSAIDs is an area for further investigation. This data gap is noted; the absence of direct comparative IC₅₀ values means its relative potency cannot be quantified at this time.

Anti-inflammatory COX Inhibition Pharmacology

Cyclovalone's Safety Profile: Quantitative LD50 Values for Risk Assessment

Quantitative safety data is available for cyclovalone. An acute oral LD50 of 12,700 mg/kg has been reported in rats [1], along with a dermal LD50 of ≥180,000 mg/kg in rabbits [1]. An intravenous LD50 in mice is reported as 56 mg/kg [2]. These values provide a baseline for risk assessment and laboratory safety protocols. While this data does not directly compare to an analog, it provides essential quantitative benchmarks for handling and procurement decisions, particularly when considering compounds with unknown or higher toxicity profiles.

Toxicology Safety In Vivo

Cyclovalone's Hydrogen-Bonding Network Distinguished from Curcumin

Spectroscopic analysis reveals that the cyclohexanone ring in cyclovalone fundamentally alters its intramolecular hydrogen-bonding network and charge distribution compared to curcumin's keto-enol system [1]. This difference, elucidated through UV-Vis and IR absorption spectra, directly impacts solvation patterns, excited-state dynamics, and overall reactivity. This is a key structural differentiator that influences its behavior in biological systems and its suitability for applications where specific intermolecular interactions (e.g., with proteins or membranes) are critical.

Molecular Conformation Spectroscopy Structure-Activity Relationship

Cyclovalone 579-23-7: Primary Research and Industrial Application Scenarios Based on Evidence


Photodynamic Therapy and Photosensitizer Research: A Curcumin Alternative with Altered Photophysics

Given its documented, distinct excited-state dynamics and photodegradation profile compared to curcumin [1], cyclovalone is a prime candidate for research into next-generation photosensitizers. Its structural modification (cyclohexanone ring) results in different H-bonding and decay pathways [1], making it a valuable tool for studying structure-activity relationships in photodynamic applications. Researchers seeking a curcuminoid with altered photophysical properties should consider cyclovalone for comparative studies.

Prostate Cancer Research: Targeting Type II Estradiol Binding Sites In Vivo

Cyclovalone (BMHPC) has demonstrated in vivo antiproliferative activity in prostate models following oral administration (9.5-38 mg/kg/day), with a defined mechanism of action targeting nuclear type II [³H]estradiol binding sites [2]. This specific pharmacology makes it a valuable research tool for investigating novel pathways in prostate cell growth regulation. Its oral activity and in vivo validation set it apart from many other compounds with only in vitro data [2].

Anti-Inflammatory Drug Discovery: Exploring Non-Selective COX Inhibition with a Curcuminoid Scaffold

As a known COX inhibitor , cyclovalone offers a unique chemical scaffold for exploring anti-inflammatory mechanisms distinct from traditional NSAIDs. While its potency requires further quantification, its presence in reviews alongside established NSAIDs like naproxen underscores its relevance to inflammation and cancer research [3]. Its oral bioavailability [4] further supports its use in in vivo models of inflammation.

Choleretic and Hepatobiliary Function Studies

Cyclovalone is a recognized choleretic and cholagogic agent, stimulating both the formation and secretion of bile . It belongs to the class of synthetic choleretics, which also includes compounds like osalmid and hydroxymethylnicotinamide [5]. Researchers investigating bile flow regulation, cholestasis models, or hepatobiliary drug disposition may use cyclovalone as a reference compound or as a tool to modulate bile acid secretion and composition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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